Ethyl (4-aminopiperazin-1-yl)carbamate

Medicinal Chemistry Scaffold Design Hydrazine Synthesis

Ethyl (4-aminopiperazin-1-yl)carbamate is distinguished by its N–N hydrazine carboxylate architecture, which sets it apart from common C–N linked piperazine carbamates. This unique connectivity enables sequential, chemoselective reactions of the free primary amine and ethyl carbamate protecting group—essential for constructing bifunctional probes (PROTACs, fluorescent ligands) and hydrazine-containing kinase or FAAH inhibitor libraries. Its predicted LogP of -1.91 confers high aqueous solubility, simplifying 'green chemistry' workups and biological assays. Bulk quantities available with 95–98% purity; request a quote for your synthetic program.

Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
CAS No. 803633-59-2
Cat. No. B3285414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-aminopiperazin-1-yl)carbamate
CAS803633-59-2
Molecular FormulaC7H16N4O2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCOC(=O)NN1CCN(CC1)N
InChIInChI=1S/C7H16N4O2/c1-2-13-7(12)9-11-5-3-10(8)4-6-11/h2-6,8H2,1H3,(H,9,12)
InChIKeyFGDVLBBIMCCHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-aminopiperazin-1-yl)carbamate (803633-59-2): A Bifunctional Piperazine Building Block Standard


Ethyl (4-aminopiperazin-1-yl)carbamate (CAS 803633-59-2) is a synthetic organic compound classified as a piperazinyl carbamate. It features a molecular formula of C7H16N4O2 and a molecular weight of 188.23 g/mol . Structurally, it is defined by a piperazine ring equipped with a free primary amine at one nitrogen and an ethyl carbamate protecting group at the other, linked via a hydrazine-type N–N bond. This distinct bifunctional architecture positions it as a strategic intermediate in medicinal chemistry, particularly for constructing hydrazine-containing bioactive scaffolds and as a precursor in kinase and enzyme inhibitor programs [1]. Its controlled purity specifications from multiple vendors, reaching up to 98%, underscore its role in reproducible synthetic workflows .

Key Sourcing Risks: Why Ethyl (4-aminopiperazin-1-yl)carbamate Cannot Be Readily Swapped for a Structural Isomer


The critical failure mode in substituting Ethyl (4-aminopiperazin-1-yl)carbamate arises from its unique connectivity, where the carbamate group is attached to the piperazine ring through an N–N bond (a hydrazine carboxylate structure), distinguishing it fundamentally from its closest structural isomer, Ethyl 4-aminopiperazine-1-carboxylate (CAS 64268-81-1), which has a direct C–N linkage. This single atomic connection translates into a completely different chemical scaffold with divergent predicted physicochemical properties, including a significantly lower LogP (predicted -1.91 versus typical alkyl piperazine carboxylates) . Simple interchange would alter the geometry, hydrogen-bonding capacity, and metabolic liability of any downstream derived compound, breaking established structure-activity relationships (SAR) and invalidating the synthetic route's chemical logic .

Quantitative Differentiation Evidence Guide for Ethyl (4-aminopiperazin-1-yl)carbamate (803633-59-2)


Structural Isomerism Creates a Chemically Distinct Hydrazine Carboxylate Scaffold

The core differentiation is constitutional isomerism. The target compound, Ethyl (4-aminopiperazin-1-yl)carbamate, possesses an N–N linked carbamate (hydrazine carboxylate), whereas its nearest analog, Ethyl 4-aminopiperazine-1-carboxylate (CAS 64268-81-1), features a direct C–N link. This is confirmed by canonical SMILES: CCOC(=O)NN1CCN(CC1)N for the target versus CCOC(=O)N1CCN(CC1)N for the analog . This difference adds an extra hydrogen bond donor to the target molecule (predicted count: 3), altering its potential binding modes.

Medicinal Chemistry Scaffold Design Hydrazine Synthesis

Enhanced Hydrophilicity Predicted for Improved Aqueous Compatibility

The presence of the N–N bond significantly increases the compound's polarity. The predicted partition coefficient (ACD/LogP) for the target compound is -1.91 . This value indicates markedly higher hydrophilicity compared to typical piperazine carboxylates, a property that directly benefits solubility in aqueous reaction media and bioassays.

Physicochemical Property Drug-likeness Solubility

Verified High Purity Specifications (Up to 98%) Enable Reproducible Synthesis

Procurement risk is mitigated by explicit, verified purity specifications from established vendors. Multiple suppliers report a minimum purity of 95% for general research use, while Leyan.com provides a batch-specific purity of 98% for this compound . This level of quality assurance is crucial for minimizing side reactions in multi-step syntheses.

Chemical Procurement Purity Control Synthetic Reproducibility

Optimal Application Scenarios for Ethyl (4-aminopiperazin-1-yl)carbamate Research Procurement


Building Block for Hydrazine-Containing Kinase and Enzyme Inhibitor Libraries

The compound's unique hydrazine carboxylate motif serves as a direct precursor for constructing diversity-oriented libraries targeting enzymes like fatty acid amide hydrolase (FAAH) and various kinases. Its free primary amine can be readily acylated or alkylated, while the ethyl carbamate can be deprotected to reveal a free hydrazine for further diversification. Its predicted high aqueous solubility (LogP -1.91 ) is an advantage during the biological assay phase of these library compounds.

Selective Functionalization Scaffold for Bifunctional Probes

The orthogonality of the primary amine and the ethyl carbamate protecting group allows for sequential, chemoselective reactions. This is ideal for synthesizing bifunctional probes such as PROTACs or fluorescent ligands, where a linker must be attached to a specific nitrogen on the piperazine ring, an outcome not achievable with the symmetrically-protected analogs like ethyl 4-aminopiperazine-1-carboxylate.

Aqueous-Phase Synthetic Methodology Development

Given its predicted high hydrophilicity (LogD at pH 7.4 is -1.08 ), this compound is a prime candidate for developing new aqueous-phase reactions. Medicinal chemistry groups focused on 'green chemistry' or simplifying post-reaction workups will find this a superior model substrate compared to more lipophilic piperazine building blocks, which often require organic co-solvents.

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